Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one
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Overview
Description
Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one is a spirocyclic compound characterized by its unique structure, where a 1,3-dioxolane ring is fused to a 6,7-dihydroquinoline moiety
Mechanism of Action
Target of Action
It’s worth noting that spiro heterocycle frameworks, to which this compound belongs, are highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities .
Mode of Action
Compounds with similar spiro heterocycle frameworks have been found to exhibit diversified biological and pharmacological activity
Biochemical Pathways
Spiro heterocycles have been found to exhibit a wide range of biological and pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Spiro heterocycle frameworks have been associated with diverse biological and pharmacological activities, suggesting that en300-26674102 may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one typically involves the condensation of a suitable quinoline derivative with a 1,3-dioxolane precursor. One common method includes the use of a Lewis acid catalyst to facilitate the cyclization reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydro or tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Spiroindole derivatives
- Spirooxindole derivatives
- Spiropyran derivatives
Uniqueness
Spiro[1,3-dioxolane-2,5’-6,7-dihydroquinoline]-8’-one is unique due to its specific combination of a 1,3-dioxolane ring and a 6,7-dihydroquinoline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other spirocyclic compounds, it offers a different set of reactivity and interaction profiles, which can be advantageous in specific research and industrial contexts.
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-9-3-4-11(14-6-7-15-11)8-2-1-5-12-10(8)9/h1-2,5H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQGANNPJVKETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C(C1=O)N=CC=C3)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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